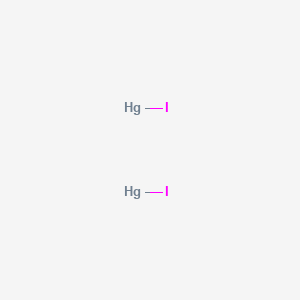

Dimercury diiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mercury(I) iodide is an iodide of mercury. Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure. It is a naturally occuring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts). Mercury also combines with carbon to make organic mercury compounds. (L1)

See also: ... View More ...

Mechanism of Action

Target of Action

Iodomercury, also known as Q60154 or Dimercury Diiodide, primarily targets proteins with thiol or sulfhydryl groups . The divalent mercuric ion in the compound has a high affinity for these groups, which are found in many proteins and enzymes .

Mode of Action

The interaction of Iodomercury with its targets involves the binding of the divalent mercuric ion to the thiol or sulfhydryl groups of proteins . This binding can alter the structure and function of the proteins, leading to changes in cellular processes .

Biochemical Pathways

The alteration of protein structure and function can disrupt normal cellular processes and lead to various downstream effects .

Pharmacokinetics

It is known that mercury compounds can be toxic and can accumulate in the body, particularly in the kidneys . The bioavailability of Iodomercury would depend on factors such as the route of administration and the physical and chemical properties of the compound.

Result of Action

The binding of Iodomercury to proteins can lead to a variety of molecular and cellular effects. These can include disruption of normal cellular processes, induction of oxidative stress, and potential cytotoxic effects . The specific effects would depend on the particular proteins and pathways affected.

Action Environment

The action, efficacy, and stability of Iodomercury can be influenced by various environmental factors. These can include the presence of other chemicals, pH, temperature, and the biological environment within the body. For example, the presence of other substances with thiol or sulfhydryl groups could potentially compete with the compound for binding sites, affecting its action .

Biochemical Analysis

Biochemical Properties

Iodomercury plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt the normal function of enzymes such as glutathione reductase and thioredoxin reductase, which are crucial for maintaining cellular redox balance . The binding of iodomercury to these enzymes results in the formation of stable mercury-thiol complexes, thereby inhibiting their activity and affecting cellular processes.

Cellular Effects

Iodomercury has profound effects on various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, iodomercury can alter the expression of genes involved in antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase . Additionally, it can disrupt mitochondrial function, leading to impaired ATP production and increased apoptosis.

Molecular Mechanism

The molecular mechanism of iodomercury involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Iodomercury binds to the thiol groups of cysteine residues in proteins, forming stable mercury-thiol complexes. This binding inhibits the activity of enzymes such as glutathione reductase and thioredoxin reductase, leading to an imbalance in cellular redox homeostasis . Furthermore, iodomercury can induce the expression of stress-responsive genes, thereby altering cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iodomercury change over time due to its stability and degradation. Iodomercury is photosensitive and decomposes easily to mercury and mercury(II) iodide . Over time, this degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to iodomercury in in vitro or in vivo studies has shown persistent oxidative stress and cellular damage, highlighting its potential for chronic toxicity.

Dosage Effects in Animal Models

The effects of iodomercury vary with different dosages in animal models. At low doses, iodomercury can cause mild oxidative stress and enzyme inhibition. At high doses, it can lead to severe toxicity, including neurotoxicity, nephrotoxicity, and hepatotoxicity . Threshold effects observed in these studies indicate that even small increases in dosage can result in significant adverse effects, emphasizing the importance of careful dosage control in experimental settings.

Metabolic Pathways

Iodomercury is involved in metabolic pathways that include interactions with enzymes and cofactors. It can inhibit enzymes involved in the detoxification of reactive oxygen species, such as glutathione peroxidase and catalase . This inhibition leads to an accumulation of ROS, causing oxidative damage to cellular components. Additionally, iodomercury can affect metabolic flux by altering the activity of key metabolic enzymes, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, iodomercury is transported and distributed through interactions with transporters and binding proteins. It can bind to metallothioneins, which are proteins that sequester heavy metals and protect cells from their toxic effects . This binding facilitates the transport and accumulation of iodomercury in specific cellular compartments, such as the cytoplasm and mitochondria. The localization of iodomercury within these compartments can influence its activity and toxicity.

Subcellular Localization

The subcellular localization of iodomercury is influenced by targeting signals and post-translational modifications. Iodomercury can accumulate in the mitochondria, where it disrupts mitochondrial function and induces oxidative stress . Additionally, it can localize to the cytoplasm and interact with cytosolic enzymes and proteins. The specific localization of iodomercury within subcellular compartments can affect its activity and the extent of cellular damage.

Properties

CAS No. |

15385-57-6 |

|---|---|

Molecular Formula |

Hg2I2 |

Molecular Weight |

654.99 g/mol |

IUPAC Name |

iodomercury |

InChI |

InChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2 |

InChI Key |

NDKKKEPYKOOXLG-UHFFFAOYSA-L |

SMILES |

I[Hg].I[Hg] |

Canonical SMILES |

I[Hg].I[Hg] |

Color/Form |

Bright-yellow, amorphous powder YELLOW TETRAGONAL |

density |

7.70 |

melting_point |

290 °C (with partial decomposition) |

Key on ui other cas no. |

15385-57-6 |

physical_description |

Mercurous iodide, [solid] is a bright yellow powder. Becomes greenish on exposure to light due to disproportionation into metallic mercury and mercuric iodide. Insoluble in water but soluble in castor oil and aqueous ammonia. Becomes dark yellow, orange and red on heating but yellow again upon cooling. Density approx. 7.7 g / cm3. Toxic by inhalation and by ingestion. |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

shelf_life |

DARKENS OR BECOMES GREENISH ON EXPOSURE TO LIGHT, MERCURIC IODIDE (HGI2) & METALLIC MERCURY BEING FORMED |

solubility |

Insol in alcohol, ether; sol in soln of mercurous or mercuric nitrates VERY SLIGHTLY SOL IN COLD WATER; SOL IN AMMONIUM HYDROXIDE & POTASSIUM IODIDE Sol in castor oil, liquid ammonia, aqua ammonia |

Origin of Product |

United States |

Q1: What is the typical coordination behavior of iodomercury with organic ligands?

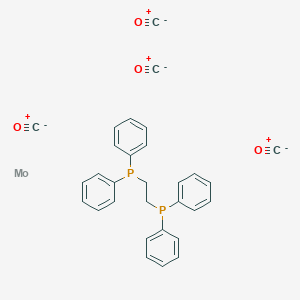

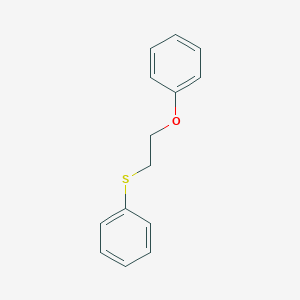

A1: Research indicates that iodomercury often forms dimeric structures when reacting with various organic ligands. For example, iodine atoms can act as bridges, connecting two mercury centers. This bridging behavior has been observed in complexes with ligands like 2-(N-diphenylphosphinomethyl-N-cyclohexylamino)pyridine [] and 1-(2-pyridyl-κN)ethanone 4-phenylthiosemicarbazonato []. The geometry around the mercury atom in these complexes is often distorted tetrahedral or square pyramidal.

Q2: Are there any examples of iodomercury acting as an anionic guest in supramolecular chemistry?

A3: Yes, interestingly, iodomercury can act as a guest anion within supramolecular frameworks. For instance, reactions of mercury(II) iodide with tetraphosphinitoresorcinarene complexes of silver(I) or copper(I) can lead to the formation of capsule-like complexes where mercurate anions, such as [Hg2X6]2-, interact weakly with the cationic resorcinarene complexes []. This highlights the potential of iodomercury species in the field of anion recognition and supramolecular assembly.

Q3: What analytical techniques are commonly used to characterize iodomercury complexes?

A4: X-ray crystallography plays a crucial role in determining the solid-state structures of iodomercury complexes, providing precise information about bond lengths, angles, and coordination geometries [, , , , ]. This technique is invaluable for understanding the structural features and bonding motifs in these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)